REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH:12]1[CH2:17][CH2:16][NH:15][CH2:14][CH2:13]1.ClCCCC[CH:23]1[C:27]2([CH2:32][C:31](=[O:33])[NH:30][C:29](=[O:34])[CH2:28]2)[CH2:26][CH2:25][CH2:24]1.C(=O)([O-])[O-].[Na+].[Na+].[I-].[Na+].[CH3:43][C:44](=O)[CH2:45][CH3:46]>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][CH:7]=[C:6]2[CH:12]1[CH2:17][CH2:16][N:15]([CH2:43][CH2:44][CH2:45][CH2:46][N:30]2[C:29](=[O:34])[CH2:28][C:27]3([CH2:23][CH2:24][CH2:25][CH2:26]3)[CH2:32][C:31]2=[O:33])[CH2:14][CH2:13]1 |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
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COC=1C=C2C(=CNC2=CC1)C1CCNCC1
|
Name
|
8-[
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Quantity
|
2.58 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
4-chlorobutyl-8-azaspiro[4,5]decane-7,9-dione
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCCCC1CCCC12CC(NC(C2)=O)=O
|
Name
|
|
Quantity
|
2.12 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Type
|
CUSTOM
|
Details
|
with stirring for 20 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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was refluxed under an inert atmosphere
|
Type
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ADDITION
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Details
|
after another 1.29 g of the dione were added
|
Type
|
TEMPERATURE
|
Details
|
Reflux
|
Type
|
WAIT
|
Details
|
was continued for 6 hours
|
Duration
|
6 h
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue was crystallized from 60% ethanol
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C(=CNC2=CC1)C1CCN(CC1)CCCCN1C(CC2(CCCC2)CC1=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.4 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |